2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a thiazole ring, making it a promising candidate for drug development and other scientific research.
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit various kinases, including cdk2 .
Mode of Action
It is suggested that the pyrazolo[3,4-d]pyrimidine scaffold mimics the adenine ring of atp, allowing the molecules to bind to kinase active sites . This interaction could potentially inhibit the activity of the target kinases, thereby affecting cellular processes regulated by these kinases .
Biochemical Pathways
For instance, CDK2 is involved in cell cycle regulation, and its inhibition could affect cell proliferation .
Result of Action
As a potential kinase inhibitor, it could potentially inhibit cell proliferation and induce cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The thiazole ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the acetamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to streamline the process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities
Thiazole-based compounds: Compounds containing the thiazole ring also show comparable properties, particularly in medicinal chemistry
Uniqueness
What sets 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide apart is its unique combination of the pyrazolo[3,4-d]pyrimidine and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound for various applications .
Properties
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS2/c23-13(21-16-17-6-7-24-16)9-25-15-12-8-20-22(14(12)18-10-19-15)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,17,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYUZTVAFLZRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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